![molecular formula C15H23N5O3 B2458826 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 1172516-49-2](/img/structure/B2458826.png)
2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide
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Description
Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole using simple reagents . Its chemical structure is as follows:
Compound: 2−1−tert−butyl−4−methyl−7−oxo−1H,6H,7H−pyrazolo[3,4−d]pyridazin−6−yl−N−(2−methoxyethyl)acetamide\text{Compound: } 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2-methoxyethyl)acetamide Compound: 2−1−tert−butyl−4−methyl−7−oxo−1H,6H,7H−pyrazolo[3,4−d]pyridazin−6−yl−N−(2−methoxyethyl)acetamide
This compound serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B. These natural products have diverse pharmacological properties and are of interest for drug discovery and development.
Biological Activities
Indole derivatives, including those containing the pyrazolo[3,4-d]pyridazin-6-yl moiety, have been found to exhibit various biological activities:
Building Blocks for Organic Synthesis
The compound can serve as a building block or intermediate in the synthesis of novel organic compounds. For example, piperazine derivatives derived from it have been used in the creation of amides, sulphonamides, and Mannich bases .
Antibacterial Screening
While not directly related to the compound itself, it’s worth noting that similar derivatives have been screened for antibacterial activity. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were tested against Gram-positive and Gram-negative bacterial strains .
properties
IUPAC Name |
2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-10-11-8-17-20(15(2,3)4)13(11)14(22)19(18-10)9-12(21)16-6-7-23-5/h8H,6-7,9H2,1-5H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNCETHJSLCCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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